molecular formula C10H14N2O3 B3031832 5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 7391-70-0

5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3031832
CAS No.: 7391-70-0
M. Wt: 210.23 g/mol
InChI Key: RATSVJLVTJDKSI-UHFFFAOYSA-N
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Description

5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with malonic acid derivatives, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction can produce partially or fully reduced pyrimidine compounds.

Scientific Research Applications

5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a phenyl group instead of a cyclohexyl group.

    5-methylpyrimidine-2,4,6(1H,3H,5H)-trione: Contains a methyl group in place of the cyclohexyl group.

    5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione: Features an ethyl group instead of a cyclohexyl group.

Uniqueness

5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-cyclohexyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h6-7H,1-5H2,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATSVJLVTJDKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367794
Record name STK607615
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7391-70-0
Record name STK607615
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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